![molecular formula C5H9ClN4O2 B13567809 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride](/img/structure/B13567809.png)
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride is a compound that features a triazole ring system with an amino group attached to the carbon atom at position 3.
Vorbereitungsmethoden
The synthesis of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride can be achieved through several methods. One common approach involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative, which is then subjected to acid hydrolysis to yield the final product . Industrial production methods often utilize microwave irradiation to enhance reaction rates and improve yields .
Analyse Chemischer Reaktionen
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases.
Agrochemicals: The compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is utilized as a ligand in coordination chemistry and as a precursor for producing new functional materials like polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . This inhibition disrupts the production of histidine, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride can be compared with other similar compounds such as:
3-amino-1H-1,2,4-triazole: This compound also features a triazole ring with an amino group but differs in its substitution pattern and specific applications.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound is used in energetic materials and has different chemical properties and applications compared to this compound.
Eigenschaften
Molekularformel |
C5H9ClN4O2 |
---|---|
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-3(5(10)11)1-4-7-2-8-9-4;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);1H |
InChI-Schlüssel |
FLLXZQKPJMRHHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.